molecular formula C17H20ClNO B3151671 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 718629-67-5

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3151671
CAS No.: 718629-67-5
M. Wt: 289.8 g/mol
InChI Key: HMMMOOSRZBLVQV-UHFFFAOYSA-N
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Description

IUPAC Name: 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline Molecular Formula: C₁₇H₂₀ClNO Molecular Weight: 289.80 g/mol

This compound features a central aniline moiety with a chlorine substituent at position 5 and a 4-(tert-pentyl)phenoxy group at position 2. The tert-pentyl (2-methylbutan-2-yl) group is a bulky, lipophilic substituent, while the phenoxy linker contributes to electronic delocalization.

Properties

IUPAC Name

5-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMMOOSRZBLVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The biological and physicochemical properties of chloro-aniline derivatives are heavily influenced by substituent type, position, and electronic effects:

  • Electron-Withdrawing vs. 5-Chloro-2-(trifluoromethoxy)aniline (C₇H₅ClF₃NO): The trifluoromethoxy group is strongly electron-withdrawing, increasing metabolic stability and altering binding affinity in medicinal chemistry applications .
  • Functional Group Diversity :

    • 5-Chloro-2-(1H-tetrazol-5-yl)aniline (C₇H₆ClN₅): The tetrazole ring introduces hydrogen-bonding capability, often used as a bioisostere for carboxylic acids in drug design .
    • 5-Chloro-2-(1-piperidinyl)aniline (C₁₁H₁₅ClN₂): The piperidine substituent adds basicity, enabling salt formation and altering solubility profiles .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline C₁₇H₂₀ClNO 289.80 Cl (5), tert-pentylphenoxy (2) Agrochemical intermediates, HDAC inhibition
4-(5-Chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ 249.70 Cl (5), methoxy (2), phenoxy (4) Synthetic intermediate
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ 195.61 Cl (5), tetrazole (2) Bioisostere in drug design
5-Chloro-2-(trifluoromethoxy)aniline C₇H₅ClF₃NO 211.57 Cl (5), trifluoromethoxy (2) Metabolic stability enhancement
3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline C₂₂H₃₀N₂O 338.49 Cl (absent), tert-pentylphenoxy-ethyl (2), dimethyl (3,5) Conformational studies

Biological Activity

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H22ClN and a molecular weight of approximately 289.8 g/mol. The compound features a chloro group, a phenoxy group, and an aniline moiety, which contribute to its unique chemical reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby affecting metabolic pathways and signal transduction mechanisms. This property makes it valuable in studying enzyme inhibition and protein interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. It has been employed in studies focusing on:

  • Protein Interactions : The compound has been used to elucidate mechanisms of enzyme action and inhibition.
  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, preliminary data suggest that derivatives of similar compounds exhibit cytotoxic activity against leukemia and breast cancer cell lines, indicating potential for further development as anticancer agents .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison table with related compounds is presented below:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
This compound Chloro-substituted aniline with phenoxy groupEnzyme inhibition; potential anticancer activityCombines chloro, tert-pentyl, and aniline moieties
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline Similar structure with different chloro positionModerate cytotoxicityVariation in chloro group position affects reactivity
Phenol Basic aromatic compoundLimited biological activitySimpler structure without nitrogen functionality

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

  • Enzyme Targeting : A study demonstrated that compounds similar to this compound could selectively inhibit carbonic anhydrases at low concentrations, suggesting a pathway for therapeutic intervention in cancer treatments .
  • Anticancer Properties : Research has shown that structural analogs exhibit significant cytotoxicity against various cancer cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin in apoptosis induction .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline, and what intermediates are critical?

The synthesis typically involves chlorine-amine exchange from dichloronitrobenzene derivatives, followed by coupling with tert-pentylphenol. A key intermediate is 5-chloro-2-nitroaniline , generated via ammonia-mediated substitution of 2,4-dichloronitrobenzene. This intermediate is not isolated; instead, tert-pentylphenol is introduced directly into the reaction vessel to form the phenoxy-aniline backbone . For tert-pentyl group stability, inert conditions (e.g., nitrogen atmosphere) are recommended to prevent oxidation during coupling .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR (¹H/¹³C) : Resolve aromatic protons (δ 6.5–7.5 ppm) and tert-pentyl methyl groups (δ 1.2–1.4 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~318.15) and fragmentation patterns (e.g., loss of tert-pentylphenoxy group).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect nitro-containing by-products .

Q. What common chemical transformations are feasible for this aniline derivative?

  • Oxidation : Treat with KMnO₄ in acidic conditions to form quinones or carboxylic acids.
  • Substitution : React with nucleophiles (e.g., NaOMe) at the chloro position under basic conditions (K₂CO₃/DMF, 80°C) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aniline to a cyclohexylamine derivative .

Advanced Research Questions

Q. How can steric hindrance from the tert-pentyl group be mitigated during synthesis?

  • Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
  • Stepwise Coupling : First synthesize the tert-pentylphenol moiety separately, then couple it to 5-chloro-2-nitroaniline under Ullmann conditions (CuI, 120°C) to minimize steric clashes .

Q. How do researchers reconcile discrepancies in analytical data from different synthetic routes?

Contradictions often arise from by-products (e.g., di-substituted anilines or nitro derivatives). Strategies include:

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating adjacent protons and carbons.
  • Isolation via Prep-TLC : Use silica gel with ethyl acetate/hexane (1:4) to separate impurities.
  • Control Reactions : Compare yields and purity when intermediates are isolated vs. in situ reactions .

Q. What strategies prevent side reactions during chloro-substituent introduction?

  • Temperature Control : Maintain <60°C during chlorination to avoid over-substitution.
  • Protecting Groups : Temporarily protect the aniline NH₂ with acetyl chloride before chlorination, then deprotect with NaOH/EtOH .

Q. How can computational methods elucidate electronic effects of the tert-pentylphenoxy group?

  • DFT Calculations : Model charge distribution (e.g., Mulliken charges) to predict reactivity at the chloro position.
  • Hammett Analysis : Compare substituent constants (σ) of tert-pentylphenoxy with other groups to correlate with reaction rates .

Q. What purification techniques are most effective post-synthesis?

  • Recrystallization : Use ethanol/water (3:1) to isolate high-purity crystals (mp 120–122°C).
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to remove polar impurities.
  • Solubility Profiling : Confirm solubility in chloroform (25 mg/mL) for stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline
Reactant of Route 2
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5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

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